

Introduction: The Strategic Importance of 2-Ethoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethoxypyridine-3-boronic acid**

Cat. No.: **B151131**

[Get Quote](#)

In the landscape of modern medicinal chemistry and organic synthesis, pyridinylboronic acids are indispensable building blocks. Their prevalence in pharmaceuticals, agrochemicals, and functional materials is a testament to their synthetic versatility.^[1] **2-Ethoxypyridine-3-boronic acid** (CAS No. 854373-97-0) has emerged as a particularly valuable reagent. Its structure, featuring a pyridine core functionalized with both an ethoxy group and a boronic acid moiety, offers a unique combination of reactivity, selectivity, and physical properties.^[2]

Boronic acids are renowned for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges carbon-carbon bonds with exceptional reliability.^[3] However, the chemistry of 2-substituted nitrogen-containing heteroaryl organoboranes presents unique challenges, including potential instability and sluggish transmetalation rates.^{[4][5]} This guide provides a deep dive into the properties, synthesis, and application of **2-Ethoxypyridine-3-boronic acid**, offering field-proven insights to navigate its chemistry effectively and unlock its full synthetic potential in drug discovery and complex molecule synthesis.^[2]

Section 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is the foundation of its successful application. **2-Ethoxypyridine-3-boronic acid** is typically supplied as a white or off-white crystalline powder.^[2] The presence of the ethoxy group often enhances its solubility in common organic solvents compared to its unsubstituted counterparts, facilitating easier handling in various reaction setups.^[2]

Data Presentation: Key Physicochemical Properties

The following table summarizes the essential identification and property data for **2-Ethoxypyridine-3-boronic acid**.

Property	Value	Source(s)
CAS Number	854373-97-0	[2][6][7][8]
Molecular Formula	C ₇ H ₁₀ BNO ₃	[2][7]
Molecular Weight	166.97 g/mol	[2][7]
IUPAC Name	(2-ethoxypyridin-3-yl)boronic acid	[7][8]
Appearance	White to off-white crystalline powder	[2]
Melting Point	103-104 °C	[2][6][9]
Purity	Typically ≥98% (by HPLC)	[2]
SMILES	B(C1=C(N=CC=C1)OCC)(O)O	[7]
InChIKey	FXUMKSCYKPOZOO-UHFFFAOYSA-N	[7][8]

Section 2: Synthesis and Purification

The synthesis of pyridinylboronic acids can be achieved through several established methodologies. For 2-substituted pyridines, a common and effective route involves a halogen-metal exchange from a corresponding halopyridine, followed by borylation with a trialkyl borate ester and subsequent hydrolysis. This approach offers a direct pathway to the target boronic acid from readily available starting materials.

Visualization: General Synthesis Workflow

The diagram below illustrates the logical flow of a typical synthesis for **2-Ethoxypyridine-3-boronic acid**, starting from 3-bromo-2-ethoxypyridine.

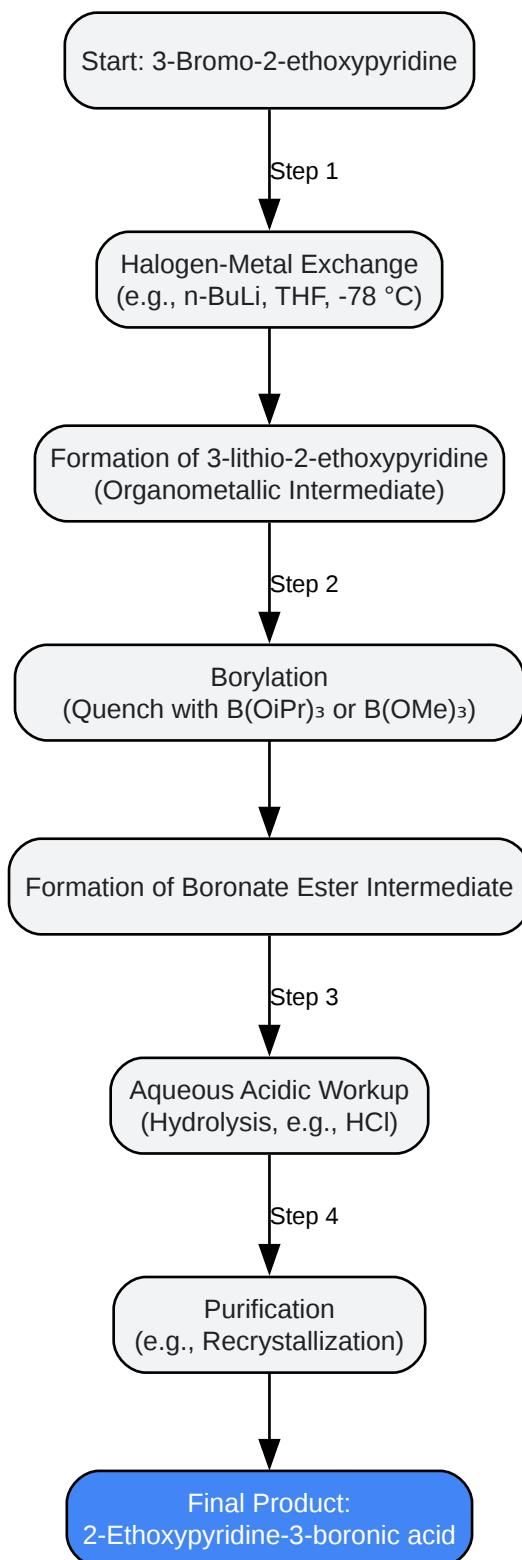


Figure 1: Synthesis Workflow for 2-Ethoxypyridine-3-boronic acid

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis of **2-Ethoxypyridine-3-boronic acid**.

Experimental Protocol: Synthesis via Halogen-Metal Exchange

This protocol is a representative procedure adapted from established methods for analogous pyridine boronic acids.^[10] Causality: The choice of a low temperature (-78 °C) for the lithiation step is critical to prevent side reactions, such as decomposition of the organolithium intermediate or reaction at other positions on the pyridine ring. The use of an anhydrous, aprotic solvent like THF is mandatory to prevent premature quenching of the highly basic organolithium species.

Materials:

- 3-Bromo-2-ethoxypyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Triisopropyl borate (B(O-iPr)₃)
- Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
- Ethyl acetate (EtOAc)
- Brine (saturated aq. NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-bromo-2-ethoxypyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 10 mL per 1 mmol of substrate).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir

the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the organolithium intermediate.

- **Borylation:** To the cold solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Hydrolysis & Extraction:** Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 2 M HCl until the pH is acidic (~pH 2-3). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Workup:** Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- **Purification:** The resulting crude solid can be purified by recrystallization (e.g., from an acetone/hexane or water/acetonitrile mixture) to yield **2-ethoxypyridine-3-boronic acid** as a crystalline solid.[10]

Section 3: Reactivity and Applications in Synthesis

The primary application of **2-ethoxypyridine-3-boronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals.[11][12]

Visualization: The Suzuki-Miyaura Catalytic Cycle

The following diagram outlines the widely accepted mechanism for the Suzuki-Miyaura coupling. The boronic acid does not enter the cycle directly; it must first be activated by a base to form a more nucleophilic boronate species, which facilitates the key transmetalation step.

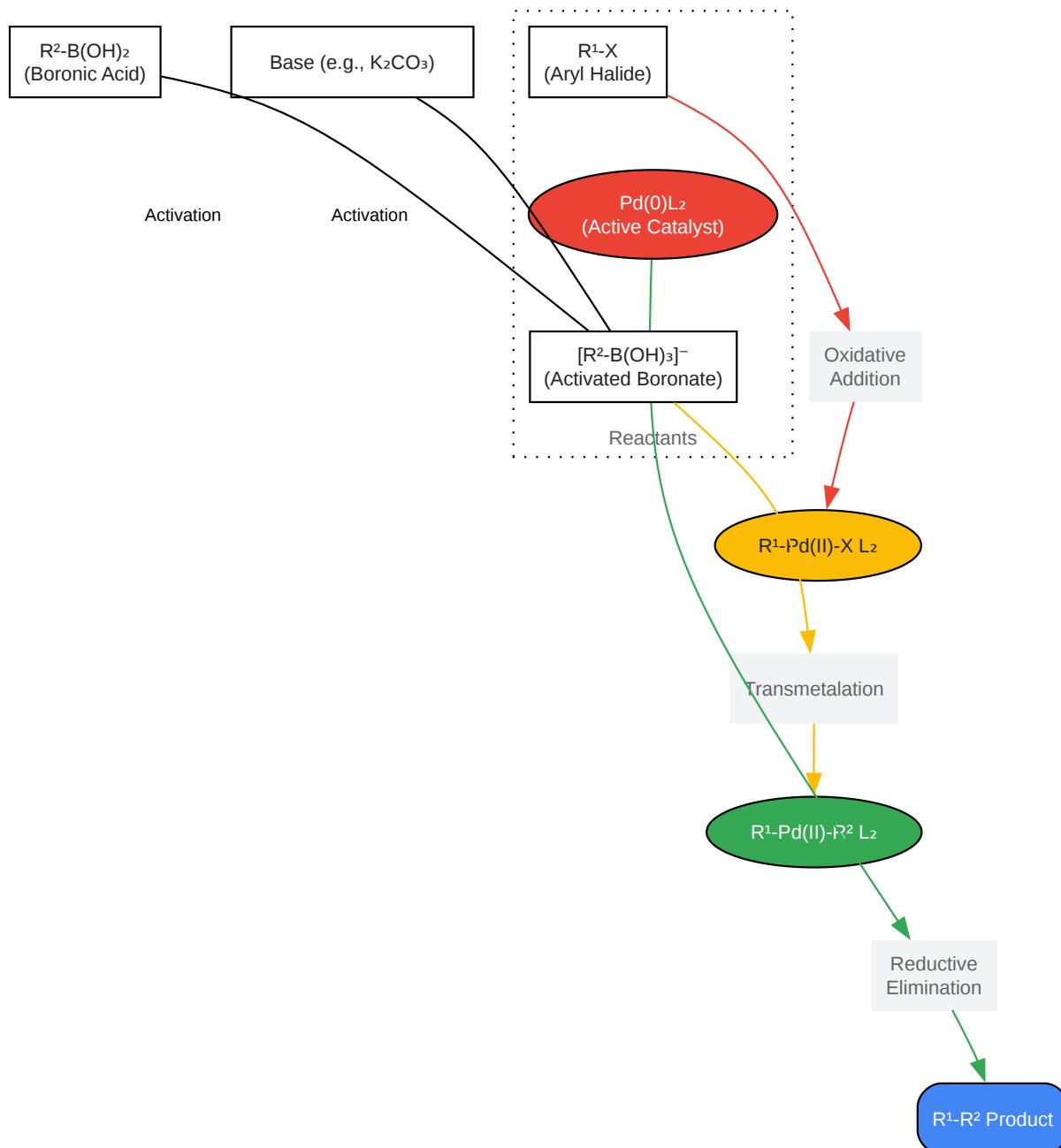


Figure 2: The Catalytic Cycle of the Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for coupling **2-ethoxypyridine-3-boronic acid** with a generic aryl bromide. Causality: The choice of catalyst, ligand, base, and solvent is interdependent and crucial for success. A phosphine ligand like SPhos or XPhos is often used for challenging heteroaryl couplings as it promotes efficient oxidative addition and reductive elimination. A moderately strong inorganic base like K_2CO_3 or K_3PO_4 is used to activate the boronic acid without causing undesired side reactions.[13] The use of a dioxane/water solvent system is common, as water can aid in dissolving the base and may accelerate the transmetalation step.[14]

Materials:

- Aryl bromide (1.0 eq)
- **2-Ethoxypyridine-3-boronic acid** (1.2 - 1.5 eq)
- Palladium catalyst (e.g., $Pd(dppf)Cl_2$, 2-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0 - 3.0 eq)
- Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), **2-ethoxypyridine-3-boronic acid** (1.3 eq), the palladium catalyst (e.g., $Pd(dppf)Cl_2$, 3 mol%), and the base (e.g., K_2CO_3 , 2.5 eq).
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as oxygen can deactivate the $Pd(0)$ catalyst.

- Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
- Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Section 4: Spectroscopic Profile and Characterization

Accurate spectroscopic analysis is essential for confirming the identity and purity of **2-ethoxypyridine-3-boronic acid**. While experimental spectra should always be acquired, the following table provides predicted data to guide interpretation. The predictions are based on the compound's structure and data from analogous molecules.[\[15\]](#)

Data Presentation: Predicted Spectroscopic Data Interpretation

Spectroscopy	Feature	Predicted Interpretation & Rationale
¹ H NMR	Pyridine Protons	Three signals expected in the aromatic region (δ 7.0-8.5 ppm). H-6 will be the most downfield due to its proximity to the ring nitrogen. H-4 and H-5 will appear as doublets of doublets.
Ethoxy Group		A quartet (CH_2) around δ 4.0-4.5 ppm and a triplet (CH_3) around δ 1.2-1.5 ppm.
Boronic Acid Protons		A broad singlet for the $\text{B}(\text{OH})_2$ protons (δ 5.0-8.0 ppm). Its position is variable and it may exchange with water in the solvent (e.g., D_2O).
¹³ C NMR	Pyridine Carbons	Five distinct signals expected. C-2 (bearing the ethoxy group) and C-3 (bearing the boron) will have characteristic shifts. The C-B bond often results in a broader signal for C-3.
Ethoxy Carbons		Two signals expected in the aliphatic region for the CH_2 and CH_3 carbons.
Mass Spec (ESI+)	$[\text{M}+\text{H}]^+$	Expected at m/z 168.08. This represents the protonated parent molecule.
$[\text{M}+\text{Na}]^+$		Expected at m/z 190.06. This sodium adduct is commonly observed.

Isotopic Pattern

The natural abundance of ^{10}B and ^{11}B will result in a characteristic isotopic pattern for boron-containing fragments, although it may be less pronounced than halogen patterns.

Section 5: Safety, Handling, and Storage

As a professional scientist, adherence to safety protocols is paramount. **2-Ethoxypyridine-3-boronic acid**, like many boronic acids and laboratory reagents, requires careful handling.

- **Hazards Identification:** The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[7\]](#) [\[9\]](#)[\[16\]](#)
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[16\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[16\]](#)
- **First Aid Measures:**
 - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[\[16\]](#)
 - **Skin:** Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, consult a physician.[\[16\]](#)
 - **Inhalation:** Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[\[16\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#)[\[16\]](#) Recommended storage is often under refrigerated conditions (2-8°C) and under an inert atmosphere to prevent potential degradation.[\[9\]](#) Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining purity and reactivity.

References

- 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties. (URL: [\[Link\]](#))
- **2-Ethoxypyridine-3-boronic acid** | C7H10BNO3 | CID 11309733 - PubChem. (URL: [\[Link\]](#))
- What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid? - FAQ. (URL: [\[Link\]](#))
- **2-ethoxypyridine-3-boronic acid** (C7H10BNO3) - PubChemLite. (URL: [\[Link\]](#))
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [\[Link\]](#))
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications
- Understanding the Chemical Properties and Applications
- Recent progress in the synthesis of pyridinylboronic acids and esters - arXiv
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [\[Link\]](#))
- Boronic acid - Wikipedia. (URL: [\[Link\]](#))
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [\[Link\]](#))
- Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [\[Link\]](#))
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [\[Link\]](#))
- Suzuki Coupling - Organic Chemistry Portal. (URL: [\[Link\]](#))
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- 6. 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties [organoborons.com]
- 7. 2-Ethoxypyridine-3-boronic acid | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Ethoxypyridine-3-boronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2-Ethoxy-3-pyridineboronic acid | 854373-97-0 [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-Ethoxypyridine-3-boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151131#2-ethoxypyridine-3-boronic-acid-cas-number-854373-97-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com